molecular formula C22H24N2O3S B5565527 4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

Cat. No.: B5565527
M. Wt: 396.5 g/mol
InChI Key: QONWIGVXBDJUHW-HZHRSRAPSA-N
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Description

4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a naphthalene moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methoxynaphthaldehyde in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The naphthalene moiety can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 4-tert-butyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide

Uniqueness

4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to the presence of the 2-methoxynaphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-22(2,3)17-10-12-18(13-11-17)28(25,26)24-23-15-20-19-8-6-5-7-16(19)9-14-21(20)27-4/h5-15,24H,1-4H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONWIGVXBDJUHW-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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